molecular formula C20H22N2 B11838210 5-(1-Benzylpiperidin-2-yl)-1H-indole

5-(1-Benzylpiperidin-2-yl)-1H-indole

Katalognummer: B11838210
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: FGTSVVMPTXSVBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Benzylpiperidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzylpiperidin-2-yl)-1H-indole typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzylpiperidine is reacted with a halogenated indole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Benzylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-(1-Benzylpiperidin-2-yl)-1H-indole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its potential effects on the central nervous system. The indole ring can also interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Benzylpiperidin-2-yl)-1H-indole is unique due to the presence of both the benzylpiperidine moiety and the indole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C20H22N2

Molekulargewicht

290.4 g/mol

IUPAC-Name

5-(1-benzylpiperidin-2-yl)-1H-indole

InChI

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-13-5-4-8-20(22)18-9-10-19-17(14-18)11-12-21-19/h1-3,6-7,9-12,14,20-21H,4-5,8,13,15H2

InChI-Schlüssel

FGTSVVMPTXSVBO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.